molecular formula C15H16O5 B2510594 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 428852-21-5

2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B2510594
CAS No.: 428852-21-5
M. Wt: 276.288
InChI Key: GKIDOGLXPUDROJ-UHFFFAOYSA-N
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Description

“2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound . It has been used in the synthesis of water-soluble photoactive cellulose derivatives .


Synthesis Analysis

The compound has been synthesized via a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Another synthesis method involves coupling with acetophenones .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The compound has been used in the synthesis of water-soluble photoactive cellulose derivatives . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Chemical Reactions and Derivatives Formation

Research on derivatives of 2H-chromen-2-one, which is structurally similar to 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, highlights the compound's role in forming diverse chemical entities. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones under specific conditions, showcasing the compound's versatility in generating heterocyclic structures with potential biological activities (Vetyugova et al., 2018).

Synthesis of Thiazolidin-4-ones and Antibacterial Compounds

Another study focused on the synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, a structurally related compound, further processed into Schiff’s bases and acetamides, indicating the potential for creating antibacterial agents from such frameworks (Čačić et al., 2009).

Development of Aromatic Carbamates

The synthesis of aromatic carbamates derivatives with a chromen-2-one fragment showcases the utility of chromen derivatives in organic synthesis, potentially leading to compounds with various applications including material science and pharmaceuticals (Velikorodov et al., 2014).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds derived from 2H-chromen-2-one. For example, the synthesis and antimicrobial activity of derivatives from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide demonstrate the relevance of chromene derivatives in developing new antimicrobial agents, suggesting a similar potential for this compound derivatives (Čačić et al., 2006).

Catalysis and Green Chemistry

Research into the catalyzed synthesis of chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate (PFPAT) as a catalyst highlights an interest in employing chromene derivatives in green chemistry processes, emphasizing the role of such compounds in facilitating environmentally friendly synthetic pathways (Ghashang et al., 2013).

Future Directions

The compound has potential applications in the design of smart materials due to its photoactive properties . It can also be used in the synthesis of other compounds .

Properties

IUPAC Name

2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-10-7-13(16)20-14-8(2)12(6-5-11(10)14)19-9(3)15(17)18/h5-7,9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIDOGLXPUDROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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